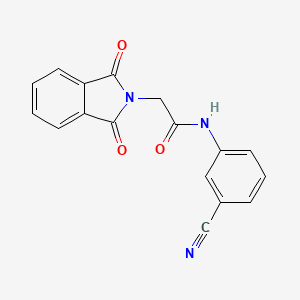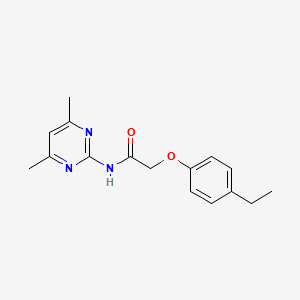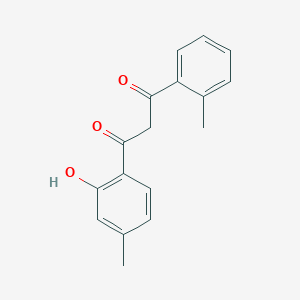
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide, also known as MTCA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MTCA is a thiol-reactive compound that can be used to modify proteins and peptides, making it a useful tool in the study of protein function and interactions.
Mécanisme D'action
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a thiol-reactive compound that reacts with cysteine residues in proteins and peptides. The reaction between this compound and cysteine residues forms a covalent bond, which can modify the structure and function of the protein or peptide. The modification can be reversible or irreversible, depending on the conditions of the reaction.
Biochemical and Physiological Effects:
This compound can have significant biochemical and physiological effects on proteins and peptides. The modification of cysteine residues can alter the protein's function, stability, and interactions with other molecules. This compound can also affect the protein's conformation, which can impact its biological activity. The physiological effects of this compound on cells and organisms are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has several advantages for lab experiments. It is a relatively simple and straightforward compound to synthesize, and it can be easily modified to suit specific experimental needs. This compound can also be used to selectively modify cysteine residues in proteins and peptides, which can provide valuable information about protein function and interactions. However, this compound has some limitations. It can be toxic to cells and organisms at high concentrations, and its effects on protein function and interactions can be unpredictable. Careful experimental design and control are necessary to ensure accurate and reproducible results.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide. One potential direction is to investigate its effects on protein function and interactions in more detail. This could include studies on the reversibility and selectivity of this compound modification, as well as investigations into the physiological effects of this compound on cells and organisms. Another direction is to explore the potential applications of this compound in drug discovery and development. This compound could be used to identify new drug targets or to modify existing drugs to improve their efficacy and specificity. Overall, this compound is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide can be synthesized using a two-step process. The first step involves the synthesis of 3-(4-methoxyphenyl)acrylamide, which can be achieved by reacting 4-methoxyphenylacetic acid with acryloyl chloride in the presence of a base. The second step involves the reaction of 3-(4-methoxyphenyl)acrylamide with thiomorpholine-4-carbonothioic acid to yield this compound.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has several potential applications in scientific research. One of the most significant applications is in the study of protein function and interactions. This compound can be used to modify cysteine residues in proteins and peptides, which can provide valuable information about protein structure and function. This compound can also be used to label proteins and peptides for imaging and detection purposes.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-19-13-5-2-12(3-6-13)4-7-14(18)16-15(20)17-8-10-21-11-9-17/h2-7H,8-11H2,1H3,(H,16,18,20)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRXJKTYKOIUFX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333552 | |
| Record name | (E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
412937-96-3 | |
| Record name | (E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)
![3-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5737770.png)
![N-(tert-butyl)-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5737778.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5737781.png)

![methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5737812.png)

![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)


![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)

![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
